Diethanolamine cetyl phosphate
CAS No.: 61693-41-2
Cat. No.: VC19385323
Molecular Formula: C20H46NO6P
Molecular Weight: 427.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61693-41-2 |
|---|---|
| Molecular Formula | C20H46NO6P |
| Molecular Weight | 427.6 g/mol |
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
| Standard InChI Key | GKKMCECQQIKAHA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Diethanolamine cetyl phosphate (CAS 61693-41-2, 69331-39-1) is an organophosphate salt formed by neutralizing cetyl phosphate with diethanolamine. Its molecular formula is C₂₀H₄₆NO₆P, with a molecular weight of 427.6 g/mol . The structure comprises a hydrophobic cetyl chain (C₁₆H₃₃) linked to a hydrophilic diethanolamine-phosphate group, enabling dual solubility in polar and nonpolar media .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₄₆NO₆P |
| Molecular Weight | 427.6 g/mol |
| Solubility | Dispersible in water, oils |
| Critical Micelle Conc. | 0.01–0.1 mM (estimated) |
| pH Stability | 5.0–8.5 |
This amphiphilicity underpins DECP’s functionality as a surfactant, reducing interfacial tension between immiscible phases .
Synthesis and Industrial Production
DECP is synthesized via a two-step process:
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Esterification: Cetyl alcohol reacts with pyrophosphoric acid (H₄P₂O₇) in cyclohexane at 70–85°C to form cetyl phosphate esters .
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Neutralization: The acidic cetyl phosphate is neutralized with diethanolamine, yielding DECP .
Table 2: Optimized Reaction Conditions (Patent WO2018002073A1 )
| Parameter | Specification |
|---|---|
| Solvent | Cyclohexane |
| Temperature | 75°C ± 5 |
| Molar Ratio (Cetyl:PPA) | 1:3.5–2.5 |
| Purification | Methanol recrystallization |
Post-synthesis, the product contains 70–85% monocetyl phosphate, 5–10% dicetyl phosphate, and <12 ppm heavy metals . Advanced quality control employs gas chromatography (GC-FID) and titration to verify composition .
Functional Applications in Consumer Products
DECP’s surfactant properties make it indispensable in:
Cosmetics and Personal Care
DECP stabilizes emulsions in shampoos, conditioners, and sunscreens. For example, it enhances the texture of Amphisol® L, a commercial emulsifier . Its low irritation potential compared to sodium lauryl sulfate has driven adoption in sensitive-skin formulations .
Pharmaceuticals
In topical creams, DECP improves drug solubility and skin permeability. Patents describe its use in transdermal delivery systems for corticosteroids .
Table 3: Marketed Products Containing DECP
| Product Category | Example Brands |
|---|---|
| Moisturizers | Cetaphil®, Eucerin® |
| Sunscreen | La Roche-Posay Anthelios® |
| Hair Conditioners | Pantene Pro-V® |
Innovations in Synthesis and Formulation
Recent patents prioritize reducing impurities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume